Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate
Overview
Description
Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate is a chemical compound with the molecular formula C14H11Cl2NO3 It is a methyl ester derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-amino-4,5-dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate typically involves the esterification of 2-(2-amino-4,5-dichlorophenoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in the presence of a suitable solvent.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with substituted groups replacing the chlorine atoms.
Scientific Research Applications
Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-amino-4,5-difluorophenoxy)benzoate
- Methyl 2-(2-amino-4,5-dibromophenoxy)benzoate
- Methyl 2-(2-amino-4,5-diiodophenoxy)benzoate
Uniqueness
Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the dichloro substitution pattern may enhance the compound’s stability and potency in certain applications compared to its fluorinated, brominated, or iodinated analogs.
Properties
IUPAC Name |
methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-19-14(18)8-4-2-3-5-12(8)20-13-7-10(16)9(15)6-11(13)17/h2-7H,17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSILMBZHPQPRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC(=C(C=C2N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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